2-Fluoro-4-methoxy-5-nitrobenzaldehyde

説明

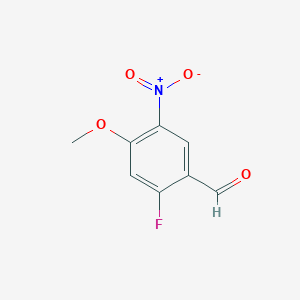

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is a multifunctional aromatic aldehyde characterized by a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules.

特性

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSYSLUOPPFQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves large-scale chemical synthesis using similar multi-step processes. The production is carried out in specialized reactors with precise control over reaction parameters to achieve consistent quality and yield .

化学反応の分析

Types of Reactions: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Fluoro-4-methoxy-5-nitrobenzoic acid.

Reduction: 2-Fluoro-4-methoxy-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

科学的研究の応用

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function . The fluorine atom enhances the compound’s stability and reactivity in various chemical environments.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Functional Group Variations

2-Fluoro-5-methoxybenzaldehyde (Entry 14, )

- Structure : Lacks the 5-nitro group.

- Reactivity : The absence of the nitro group reduces electrophilicity, limiting utility in reduction or nucleophilic substitution reactions.

- Applications : Primarily used in simpler alkylation or condensation reactions.

2-Chloro-4-fluorobenzaldehyde ()

- Structure : Replaces methoxy with chloro and lacks the nitro group.

- Reactivity : Chloro’s electron-withdrawing effect enhances electrophilicity but reduces solubility in polar solvents compared to methoxy derivatives.

- Stability : More resistant to hydrolysis than methoxy analogs due to stronger C–Cl bonds .

1-Fluoro-4-methoxy-2-nitrobenzene ()

- Structure : Benzene core instead of benzaldehyde; nitro at 2-position .

- Reactivity : The aldehyde group’s absence limits applications in condensation reactions but favors electrophilic aromatic substitutions.

Nitro Group Positioning

Reactivity in Key Transformations

Reduction to Diamines

- 2-Fluoro-4-methoxy-5-nitrobenzaldehyde : Reduced with SnCl₂·2H₂O to form 4-substituted-5-fluorobenzene-1,2-diamine , albeit requiring immediate use due to instability .

- 2-Fluoro-5-methoxybenzaldehyde: Cannot undergo nitro reduction, limiting its role in diamine synthesis.

Nucleophilic Substitution

- Azide Displacement : The 2-fluoro group in 2-fluoro-4-methoxy-5-nitrobenzaldehyde is displaced by sodium azide in DMSO at 80°C, forming 2-azido-4-methoxy-5-nitrobenzaldehyde (62.93% yield) .

- Chloro Analogs : Chloro-substituted derivatives (e.g., 2-chloro-4-fluorobenzaldehyde) exhibit slower azide displacement due to stronger C–Cl bonds .

Physical and Chemical Properties

| Property | 2-Fluoro-4-methoxy-5-nitrobenzaldehyde | 2-Fluoro-5-methoxybenzaldehyde | 2-Chloro-4-fluorobenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.13 | 168.13 | 158.55 |

| Key Functional Groups | –CHO, –NO₂, –OCH₃, –F | –CHO, –OCH₃, –F | –CHO, –Cl, –F |

| Solubility | Moderate in polar aprotic solvents (DMSO) | High in ethanol | Low in water, high in DCM |

| Stability | Sensitive to strong bases | Stable under acidic conditions | Hydrolytically stable |

生物活性

2-Fluoro-4-methoxy-5-nitrobenzaldehyde (C8H6FNO4) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6FNO4

- Molecular Weight : 201.14 g/mol

- Structure : The compound features a benzaldehyde moiety with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position.

Antimicrobial Properties

Research indicates that 2-Fluoro-4-methoxy-5-nitrobenzaldehyde exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds with similar structures inhibit bacterial DNA gyrase, a target for antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling pathways related to cell survival .

- Targeted Pathways : Similar compounds have been shown to affect pathways such as apoptosis and cell cycle regulation.

- Oxidative Stress : The generation of reactive oxygen species (ROS) may play a crucial role in mediating its anticancer effects.

Case Studies

- Antimicrobial Study :

- Anticancer Study :

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate lipophilicity and solubility, which are essential for bioavailability. These factors influence the compound's distribution and efficacy in vivo.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Target Pathway |

|---|---|---|---|

| 2-Fluoro-4-methoxy-5-nitrobenzaldehyde | Yes | Yes | Apoptosis, Oxidative Stress |

| Pnu-286607 | Yes | No | DNA Gyrase Inhibition |

| Mereletinib | No | Yes | BRAFV600E Kinase Inhibition |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。